N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide is a benzamide derivative featuring a sulfone-containing tetrahydrothiophene ring, a methoxy substituent on the benzamide core, and a 4-isopropylbenzyl group.
Properties
Molecular Formula |
C22H27NO4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H27NO4S/c1-16(2)18-6-4-17(5-7-18)14-23(20-12-13-28(25,26)15-20)22(24)19-8-10-21(27-3)11-9-19/h4-11,16,20H,12-15H2,1-3H3 |
InChI Key |
NWFDAOXLPBAHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene sulfone group. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The resulting sulfone is then coupled with a benzamide derivative through a series of condensation reactions, often using reagents like thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrahydrothiophene sulfone group can act as a reactive site for binding to proteins or enzymes, potentially modulating their activity. The methoxy and benzyl groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Benzamide Derivatives
Hexyloxy Analog () :
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide differs by replacing the methoxy group with a hexyloxy chain. This modification increases lipophilicity (logP) and may enhance membrane permeability but reduce aqueous solubility. Such alkoxy chain variations are critical in optimizing pharmacokinetic profiles .Trifluoromethyl Derivatives () :
Compounds like 3-(Cyclopentyloxy)-4-methoxy-N-(2-(trifluoromethyl)benzyl)benzamide (Compound 2) and 4-Fluoro-N-(4-methoxy-2-(trifluoromethyl)benzyl)benzamide (Compound 5) incorporate electron-withdrawing groups (e.g., CF₃, F), which can enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
Heterocyclic Modifications ()
The compound 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide replaces the tetrahydrothiophene sulfone with a thieno-pyrimidinyl core.
Physicochemical Properties
Key spectral data and molecular properties are influenced by substituents:
*Predicted based on benzamide analogs .
†Calculated from structure. ‡From .
- Methoxy vs.
- Sulfone vs. Thieno-pyrimidine: The sulfone group in the target compound may enhance hydrogen bonding, while the thieno-pyrimidine core in increases rigidity .
Enzyme Inhibition Potential
- Anti-inflammatory Targets () : Compounds with cyclopentyloxy or trifluoromethyl groups (e.g., Compound 2) showed efficacy as dual soluble epoxide hydrolase/phosphodiesterase 4 inhibitors, suggesting the target compound’s isopropyl and methoxy groups could similarly modulate enzyme activity .
- Anti-microbial Activity (): Thieno-pyrimidine benzamides demonstrated activity against bacterial and fungal strains, highlighting the role of electron-deficient substituents (e.g., CF₃) in enhancing bioactivity .
Metabolic Stability
- Longer alkoxy chains (e.g., hexyloxy in ) may increase cytochrome P450-mediated oxidation, whereas the target compound’s methoxy group could improve metabolic stability .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic organic compound characterized by its unique structural features, including a sulfone group, methoxy group, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection.
- IUPAC Name : this compound
- Molecular Formula : C22H27NO4S
- Molar Mass : 401.52 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfone group is believed to enhance binding affinity through strong interactions with target proteins. The methoxy and benzyl groups may also contribute to its specificity and overall biological efficacy.
Anticancer Activity
Recent studies indicate that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays demonstrated that certain derivatives displayed IC50 values ranging from 12 to 27 nM against various cancer cell lines, indicating potent antiproliferative effects .
Neuroprotective Effects
Research has highlighted the potential neuroprotective properties of this compound. A study involving microglial activation revealed that this compound could suppress the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. Specifically, it significantly reduced nitrite accumulation and interleukin-1 beta (IL1β) release at micromolar concentrations . This suggests an immunomodulatory effect that could be beneficial in neurodegenerative conditions.
Study 1: Anticancer Activity
In a comparative study of various N-benzylbenzamide derivatives, one compound exhibited remarkable anti-tumor activity in vivo, significantly inhibiting tumor growth in a mouse model without notable toxicity . This reinforces the potential application of related compounds in cancer treatment.
Study 2: Neuroinflammation Modulation
Another investigation focused on the immunomodulatory effects of related compounds on microglial cells. The results indicated that these compounds could effectively reduce markers associated with the M1 pro-inflammatory state while not inducing a complete shift to the anti-inflammatory M2 phenotype . This dual action could be pivotal in developing therapies for conditions characterized by neuroinflammation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Concentration Range |
|---|---|---|
| Anticancer Activity | Inhibition of cell proliferation | IC50: 12 - 27 nM |
| Neuroprotective Effects | Reduction of IL1β and nitrite accumulation | 1.0 - 5.0 µM |
| Immunomodulatory Effects | Suppression of pro-inflammatory markers | 1.0 - 2.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
